molecular formula C17H20N2O4S B3753299 4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B3753299
M. Wt: 348.4 g/mol
InChI Key: NPMGFNFHPWJMDZ-UHFFFAOYSA-N
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Description

4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butanamide backbone substituted with a 2-methylphenoxy group and a 4-sulfamoylphenyl group. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, due to their antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide typically involves the following steps:

  • Formation of the Butanamide Backbone: : The initial step involves the preparation of the butanamide backbone. This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions to form butanamide.

  • Introduction of the 2-methylphenoxy Group: : The next step involves the introduction of the 2-methylphenoxy group. This can be done through a nucleophilic substitution reaction where the butanamide is reacted with 2-methylphenol in the presence of a suitable base such as sodium hydride or potassium carbonate.

  • Introduction of the 4-sulfamoylphenyl Group: : The final step involves the introduction of the 4-sulfamoylphenyl group. This can be achieved through a sulfonation reaction where the intermediate product is reacted with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Bases such as sodium hydride, potassium carbonate, and acids such as hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nature of the substituents.

Scientific Research Applications

4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide moiety, which is known for its antibacterial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylphenoxy)-N-(4-aminophenyl)butanamide: Similar structure but with an amino group instead of a sulfonamide group.

    4-(2-methylphenoxy)-N-(4-nitrophenyl)butanamide: Similar structure but with a nitro group instead of a sulfonamide group.

    4-(2-methylphenoxy)-N-(4-hydroxyphenyl)butanamide: Similar structure but with a hydroxyl group instead of a sulfonamide group.

Uniqueness

4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is unique due to its sulfonamide moiety, which imparts significant antibacterial properties. This makes it a valuable compound in medicinal chemistry for the development of new antibacterial agents.

Properties

IUPAC Name

4-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-5-2-3-6-16(13)23-12-4-7-17(20)19-14-8-10-15(11-9-14)24(18,21)22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMGFNFHPWJMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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